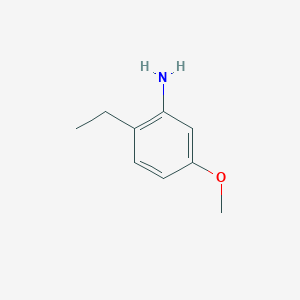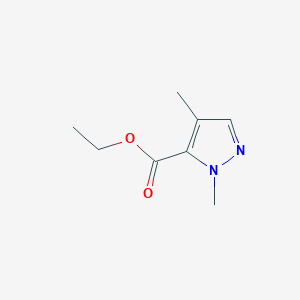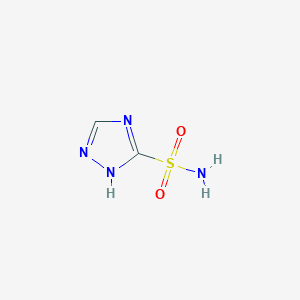![molecular formula C10H10N2O2 B1321481 ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 221675-35-0](/img/structure/B1321481.png)
ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
描述
Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrrolopyridines. These compounds contain a pyrrolopyridine moiety, which is a fused ring structure involving a pyrrole and a pyridine ring. The ethyl ester group at the 2-carboxylate position indicates that it is a derivative of pyrrolopyridine carboxylic acid with an ethyl group attached to the carboxyl function.
Synthesis Analysis
The synthesis of related pyrrole-2-carboxylate derivatives has been reported through various methods. For instance, ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates were synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation, showcasing a solvent-free approach . Another synthesis route involves the reaction of 2H-azirines with enamines, leading to a general synthesis of 1H-pyrrole-2-carboxylic acid derivatives . Additionally, ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates were prepared starting from a cyano-methyl pyridine derivative, indicating a multi-step synthetic route .
Molecular Structure Analysis
The molecular structure and properties of similar compounds have been characterized using various spectroscopic techniques and quantum chemical calculations. For example, ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was studied using NMR, UV-Visible, FT-IR, and Mass spectroscopy, combined with DFT calculations . Similarly, the molecular structure of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was elucidated using spectroscopic methods and quantum chemical calculations, providing insights into the electronic structure and stability of the molecule .
Chemical Reactions Analysis
The reactivity and chemical behavior of pyrrole-2-carboxylate derivatives have been explored in various studies. For instance, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate was used in selective cyclocondensation reactions to synthesize partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones . The synthesis of ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an intermediate for pesticide synthesis, was achieved through hydrazinolysis and cyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole-2-carboxylate derivatives are influenced by their molecular structure. The vibrational analysis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate indicated the formation of dimers in the solid state through hydrogen bonding, which affects the compound's physical state and stability . The thermodynamic parameters calculated for the formation of these compounds suggest that the reactions are exothermic and spontaneous at room temperature, which is important for understanding their synthesis and potential applications .
科学研究应用
Application in Cancer Therapy
Methods of Application: The derivatives were synthesized and their activities against FGFR1, 2, and 3 were tested . Among them, compound 4h exhibited potent FGFR inhibitory activity .
Results: Compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Application as Immunomodulators
Methods of Application: The derivatives were synthesized and their inhibitory activity against JAK3 was tested . The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .
Results: Compound 14c was identified as a potent, moderately selective JAK3 inhibitor . The immunomodulating effect of 14c on interleukin-2-stimulated T cell proliferation was shown .
Application in TNIK Inhibition
Scientific Field: Biochemistry
Methods of Application: Several series of compounds were designed and synthesized . Some compounds showed concentration-dependent characteristics of IL-2 inhibition .
Results: Some compounds had potent TNIK inhibition with IC50 values lower than 1 nM .
Application in Antiviral Therapy
Methods of Application: The compounds are synthesized and their antiviral activities are tested .
Results: The compounds have shown promising results in inhibiting various viruses .
Application in Diabetes Treatment
Scientific Field: Endocrinology
Methods of Application: The compounds are synthesized and their effects on blood glucose levels are tested .
Results: The compounds have shown efficacy in reducing blood glucose levels, which can be beneficial in the treatment of diabetes and other related disorders .
Application in Antimicrobial Therapy
Scientific Field: Microbiology
Methods of Application: The compounds are synthesized and their antimicrobial activities are tested .
Results: The compounds have shown promising results in inhibiting various microbes .
Application in Antiviral Therapy
Methods of Application: The compounds are synthesized and their antiviral activities are tested .
Results: The compounds have shown promising results in inhibiting various viruses .
Application in Diabetes Treatment
Scientific Field: Endocrinology
Methods of Application: The compounds are synthesized and their effects on blood glucose levels are tested .
Results: The compounds have shown efficacy in reducing blood glucose levels, which can be beneficial in the treatment of diabetes and other related disorders .
Application in Antimicrobial Therapy
Scientific Field: Microbiology
Methods of Application: The compounds are synthesized and their antimicrobial activities are tested .
Results: The compounds have shown promising results in inhibiting various microbes .
安全和危害
属性
IUPAC Name |
ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-6-7-4-3-5-11-9(7)12-8/h3-6H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIVEMGUNRNUEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619125 | |
| Record name | Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
CAS RN |
221675-35-0 | |
| Record name | Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


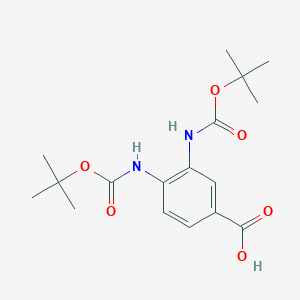
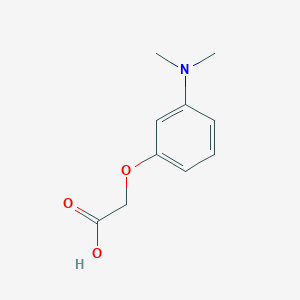



![Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1321411.png)

